molecular formula C2H6N2O B1583983 Glycinamide CAS No. 598-41-4

Glycinamide

Cat. No. B1583983
CAS RN: 598-41-4
M. Wt: 74.08 g/mol
InChI Key: BEBCJVAWIBVWNZ-UHFFFAOYSA-N
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Description

Glycinamide is a simple molecule composed of a glycine molecule and an amide group. It is a versatile compound, with a variety of applications in the fields of science, medicine, and industry.

Scientific Research Applications

  • Skin Depigmentation

    Glycinamide hydrochloride was evaluated for its skin depigmentation efficacy in a human clinical trial. The study found that glycinamide hydrochloride significantly reduced skin pigmentation without causing skin irritation, suggesting potential for controlling skin hyperpigmentation (Boo et al., 2020).

  • Collagen Production and Wound Healing

    Glycinamide in combination with ascorbic acid was shown to synergistically promote collagen production and enhance wound healing in human dermal fibroblasts. This combination enhanced collagen production to a level comparable to that achieved with transforming growth factor-β1 (Lee & Boo, 2022).

  • Supramolecular Polymer Hydrogels

    Glycinamide-conjugated monomers were used to create supramolecular polymer hydrogels. These hydrogels demonstrated thermoplastic processability, injectability, and self-reparability due to the dynamic nature of hydrogen bonds, indicating potential applications in materials science (Dai et al., 2015).

  • Gene Dosage Effect in Trisomy 21

    A study on human fibroblasts with trisomy 21 revealed a gene dosage effect for glycinamide ribonucleotide synthetase, confirming its assignment to human chromosome 21 (Bartley & Epstein, 1980).

  • Pharmacokinetic and Anticonvulsant Activity

    Glycinamide derivatives were investigated for their anticonvulsant activity and pharmacokinetics, providing insights into the structure-pharmacokinetic-pharmacodynamic relationship and potential as new antiepileptic agents (Sussan et al., 1999).

  • Pharmaceutical Applications of Dendrimers

    Poly ethoxy ethyl glycinamide (PEE‐G) dendrimers, designed for pharmaceutical applications, were synthesized with high purity and demonstrated high stability, aqueous solubility, and low toxicity, suggesting their utility in drug development (Toms et al., 2016).

  • Chemical Synthesis Applications

    Glycinamide hydrochloride was used as a transient directing group for the C(sp3)−H arylation of 2-methylbenzaldehydes, demonstrating its utility in organic synthesis (Wen & Li, 2020).

properties

IUPAC Name

2-aminoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O/c3-1-2(4)5/h1,3H2,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBCJVAWIBVWNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1668-10-6 (hydrochloride), 598-41-4 (Parent)
Record name Glycine amide
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Record name Glycinamide hydrochloride
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DSSTOX Substance ID

DTXSID1060508
Record name Acetamide, 2-amino-
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Molecular Weight

74.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Glycinamide

CAS RN

598-41-4, 1668-10-6
Record name Glycinamide
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Record name Glycine amide
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Record name Glycinamide hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycinamide
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Record name Acetamide, 2-amino-
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Record name Acetamide, 2-amino-
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Record name 2-aminoacetamide
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Record name GLYCINAMIDE
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Record name glycinamide
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URL http://www.hmdb.ca/metabolites/HMDB0062472
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Synthesis routes and methods

Procedure details

An aqueous solution of glycinamide (0.027 mol, 3.03 g), which was prepared by neutralizing glycinamide hydrochloride with one equivalent of 10N NaOH, was slowly added to a stirring solution of 2-fluoro-5-methoxyphenyl glyoxal (0.027 mol, 5.42 g) in MeOH (35 mL) at 0° C. One equivalent of 10N NaOH (2.74 mL) was then added slowly to the resulting clear orange solution. After stirring overnight at room temperature the solution was acidified to pH~3 with 12N HCl and the methanol was evaporated under reduced pressure. The residue was partitioned between CH2Cl2 and water and the aqueous phase was extracted (5×) with CH2Cl2. The combined CH2Cl2 portions were dried (Na2SO4) and concentrated under reduced pressure to give a dark solid. The solid was dissolved in CH2Cl2 /MeOH, heated for five minutes with decolorizing charcoal and filtered through 2 inches of silica gel (5% MeOH/CH2Cl2 eluent). Evaporation of the solvents under reduced pressure afforded 5-(2-fluoro-5-methoxyphenyl)-pyrazin-2-one.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-fluoro-5-methoxyphenyl glyoxal
Quantity
5.42 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.74 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15,100
Citations
GK Smith, PA Benkovic, SJ Benkovic - biochemistry, 1981 - ACS Publications
… It is shown that l(-)- 10-formyltetrahydrofolate serves as the cofactor for glycinamide ribonucleotide transformylase from chicken liver. The utilizationof l(-)-10formyl-H4folate was not …
Number of citations: 84 pubs.acs.org
G Villetti, M Bergamaschi, F Bassani, PT Bolzoni… - … of Pharmacology and …, 2003 - ASPET
N-(2-Indanyl)-glycinamide hydrochloride (CHF3381) is a novel low-affinity, noncompetitive N-methyl-d-aspartate receptor antagonist. The current study compared the antinociceptive …
Number of citations: 104 jpet.aspetjournals.org
J Seuring, FM Bayer, K Huber, S Agarwal - Macromolecules, 2012 - ACS Publications
… the monomer N-acryloyl glycinamide as reported many years … added to a solution of glycinamide hydrochloride and acryloyl … added dropwise to the glycinamide solution. Another …
Number of citations: 237 pubs.acs.org
R Walter, RT Havran, IL Schwartz - Journal of Medicinal Chemistry, 1976 - ACS Publications
Syntheses and biological properties are reported for two analogs of oxytocin in which the glycinamide and the leucylglycinamide moiety, respectively, have been deleted from the parent …
Number of citations: 19 pubs.acs.org
T Aboul‐Fadl, MA Hussein… - … der Pharmazie: An …, 2002 - Wiley Online Library
The new title derivatives (4b—h and 5a—i) were synthesized by reaction of the appropriate primary amine, carbon disulphide, and formaldehyde. These derivatives were prepared in …
Number of citations: 59 onlinelibrary.wiley.com
N Cai, C Liu, Z Feng, X Li, Z Qi, M Ji, P Qin, W Ahmed… - Molecules, 2018 - mdpi.com
… In summary, 33 novel 2-glycinamide cyclohexyl sulfonamide derivatives were designed and … The structure–activity relationship showed that docking glycinamide on the lead compound …
Number of citations: 16 www.mdpi.com
H Pan, Z Xu, Z Wei, X Liu, M Xu, C Zong… - … Applied Materials & …, 2022 - ACS Publications
Silicon (Si), a high-capacity lithium-ion battery anode material, has aroused wide attention. Its further practical application has been limited by its huge volume change during the cycle. …
Number of citations: 11 pubs.acs.org
Y Deng, Y Wang, C Cherian, Z Hou… - Journal of medicinal …, 2008 - ACS Publications
6-Substituted classical pyrrolo[2,3-d]pyrimidine antifolates with a three- to six-carbon bridge between the heterocycle and the benzoyl-l-glutamate (compounds 2−5, respectively) were …
Number of citations: 103 pubs.acs.org
RJ Almassy, CA Janson, CC Kan… - Proceedings of the …, 1992 - National Acad Sciences
The three-dimensional structure of phosphoribosylglycinamide formyltransferase (10-formyltetrahydrofolate:5'-phosphoribosylglycinamide formyltransferase, EC 2.1.2.2) has been …
Number of citations: 153 www.pnas.org
J Li, G Zhang, Y Yang, D Yao, Z Lei, S Li, Y Deng… - Journal of Power …, 2018 - Elsevier
… Comparing to the spectrum of glycinamide, we could obtain that peak at 3.77 ppm of the … glycinamide side-chain. The above results illustrate the reaction between PAA and glycinamide …
Number of citations: 68 www.sciencedirect.com

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